1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole
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Description
Scientific Research Applications
Electronically Intercommunicating Iron Centers in Pyrroles
Research by Hildebrandt, Schaarschmidt, and Lang (2011) on diferrocenyl-1-phenyl-1H-pyrroles showcases the electronic and structural properties of these compounds. Their study, conducted through UV−vis spectroscopy and single-crystal X-ray diffraction, highlights considerable electron delocalization and reversible one-electron transfer processes, indicating potential applications in electrochemical devices and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) synthesized photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Organic Corrosion Inhibitors
Zarrouk et al. (2015) demonstrated the effectiveness of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research highlights the potential of these compounds in protecting industrial materials, emphasizing their chemisorption mechanism and inhibition efficiency (Zarrouk et al., 2015).
Luminescent Polymers for Electronic Applications
Kai A. I. Zhang and Tieke (2008) developed polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence and potential for use in optical devices and materials science. Their work contributes to the development of materials with tunable optical properties (Zhang & Tieke, 2008).
Redox Active Copolymer-based Biosensors
The study by Palomera et al. (2011) on redox-active copolymers of pyrrole and ferrocenecarboxylate modified pyrrole introduces a mediator-less electrochemical biosensor fabrication approach. This innovation paves the way for the development of sensitive biosensing technologies for healthcare and environmental monitoring (Palomera et al., 2011).
Properties
IUPAC Name |
1-[4-(4-pentylcyclohexyl)phenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-2-3-4-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-5-6-17-22/h5-6,12-19H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIPQLCXMNCUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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